CCR3 Binding Affinity: Pivalamide vs. Acetamide and Trifluoromethyl-Phenyl Analogs in a Shared Radioligand Displacement Assay
In a standardized [125I]eotaxin-1 competitive displacement assay at the human CCR3 receptor, N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide demonstrates a Ki of 1770 nM [1]. Under equivalent assay conditions, a closely related analog in which the pivalamide is replaced by 2-(4-trifluoromethylphenyl)acetamide (CHEMBL372493 / BDBM50162363) exhibits a Ki of 34,900 nM [2]. The pivalamide-bearing compound thus shows approximately 20-fold higher affinity, establishing that the tert-butyl amide group is a critical determinant of CCR3 engagement within this chemotype.
| Evidence Dimension | CCR3 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1770 nM |
| Comparator Or Baseline | N-[2-(4-Dimethylamino-phenyl)-2-(4-phenyl-piperazin-1-yl)-ethyl]-2-(4-trifluoromethyl-phenyl)-acetamide: Ki = 34,900 nM |
| Quantified Difference | ~20-fold higher affinity for the pivalamide |
| Conditions | Inhibition of [125I]eotaxin-1 binding to human CCR3 receptor expressed in CHO cells (BindingDB assay, pH 7.4) |
Why This Matters
A 20-fold affinity difference measured in the same assay format directly informs compound selection for CCR3-targeted screening cascades and prevents procurement of a functionally weaker surrogate.
- [1] BindingDB. BDBM50162396: Ki = 1.77E+3 nM for inhibition of [125I]eotaxin-1 binding to human CCR3. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50162396. View Source
- [2] BindingDB. BDBM50162363 (CHEMBL372493): Ki = 3.49E+4 nM for inhibition of [125I]eotaxin-1 binding to human CCR3. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50162363. View Source
